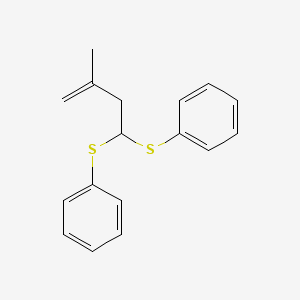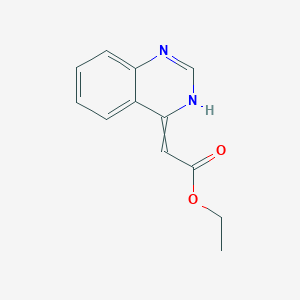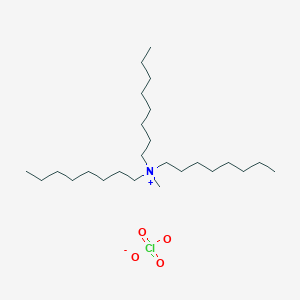
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its long alkyl chains and the presence of a perchlorate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dioctyloctan-1-aminium perchlorate typically involves the quaternization of N,N-dioctylamine with methyl iodide, followed by anion exchange with sodium perchlorate. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and cyanides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.
Applications De Recherche Scientifique
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate is utilized in several scientific research fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Research explores its potential as a drug delivery agent.
Industry: It is used in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism by which N-Methyl-N,N-dioctyloctan-1-aminium perchlorate exerts its effects involves its interaction with cell membranes. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- Trioctylmethylammonium bromide
Uniqueness
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical and physical properties compared to its chloride and bromide counterparts. The perchlorate anion enhances the compound’s solubility and stability in various solvents, making it more versatile for different applications.
Propriétés
Numéro CAS |
69722-81-2 |
|---|---|
Formule moléculaire |
C25H54ClNO4 |
Poids moléculaire |
468.2 g/mol |
Nom IUPAC |
methyl(trioctyl)azanium;perchlorate |
InChI |
InChI=1S/C25H54N.ClHO4/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3,4)5/h5-25H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
GJMKDVTWSXZLGC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)

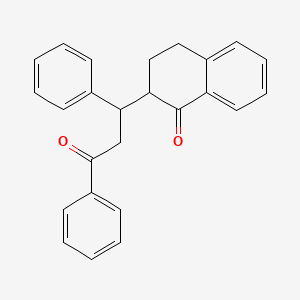


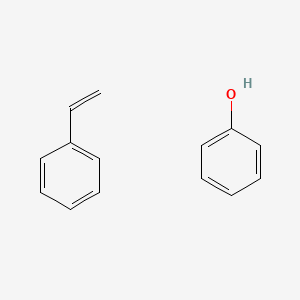
![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
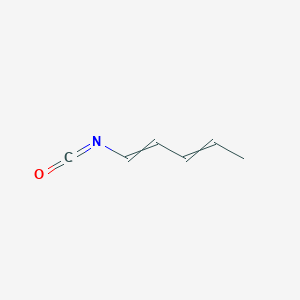
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)

![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
